5-Chloro-2,3-dimethoxy-4-nitropyridine
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Overview
Description
5-Chloro-2,3-dimethoxy-4-nitropyridine is an organic compound with the molecular formula C7H7ClN2O4 It is a derivative of pyridine, characterized by the presence of chloro, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dimethoxy-4-nitropyridine typically involves the nitration of 5-chloro-2,3-dimethoxypyridine. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure controlled nitration and to avoid over-nitration .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3-dimethoxy-4-nitropyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 5-Chloro-2,3-dimethoxy-4-aminopyridine.
Oxidation: 5-Chloro-2,3-dimethoxy-4-pyridinecarboxylic acid.
Scientific Research Applications
5-Chloro-2,3-dimethoxy-4-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-2,3-dimethoxy-4-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy groups contribute to the compound’s overall reactivity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-nitropyridine: Lacks the methoxy groups, making it less reactive in certain substitution reactions.
2-Chloro-4-nitropyridine: Differently substituted, leading to variations in reactivity and applications.
Pentachloropyridine: Highly chlorinated, used in different contexts due to its distinct chemical properties.
Uniqueness
5-Chloro-2,3-dimethoxy-4-nitropyridine is unique due to the combination of chloro, methoxy, and nitro groups on the pyridine ring. This unique substitution pattern imparts specific reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
5-chloro-2,3-dimethoxy-4-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O4/c1-13-6-5(10(11)12)4(8)3-9-7(6)14-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUZKCBAGIXKEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1OC)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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